molecular formula C8H15Br B14144341 2-Heptene, 6-bromo-2-methyl- CAS No. 4434-77-9

2-Heptene, 6-bromo-2-methyl-

Cat. No.: B14144341
CAS No.: 4434-77-9
M. Wt: 191.11 g/mol
InChI Key: JUMQRNMIZZTUOJ-UHFFFAOYSA-N
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Description

2-Heptene, 6-bromo-2-methyl- is an organic compound with the molecular formula C8H15Br. It is a brominated derivative of heptene, characterized by the presence of a bromine atom at the sixth position and a methyl group at the second position of the heptene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptene, 6-bromo-2-methyl- can be achieved through the bromination of 2-methyl-2-heptene. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride under reflux conditions. The bromination proceeds via a radical mechanism, resulting in the selective bromination at the allylic position .

Industrial Production Methods

Industrial production of 2-Heptene, 6-bromo-2-methyl- follows similar principles but on a larger scale. The process involves the continuous addition of N-bromosuccinimide to a solution of 2-methyl-2-heptene in a suitable solvent, with careful control of temperature and reaction time to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Heptene, 6-bromo-2-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 2-methyl-1,3-heptadiene.

    Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Elimination: Potassium hydroxide in ethanol.

    Addition: Bromine in dichloromethane or hydrogen bromide in acetic acid.

Major Products Formed

    Substitution: 2-Heptene, 6-hydroxy-2-methyl- or 2-Heptene, 6-alkoxy-2-methyl-.

    Elimination: 2-Methyl-1,3-heptadiene.

    Addition: 6,6-Dibromo-2-methylheptane or 6-Bromo-2-methylheptane.

Scientific Research Applications

2-Heptene, 6-bromo-2-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Heptene, 6-bromo-2-methyl- in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. For example, in substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond, with the bromine atom and a hydrogen atom being removed from adjacent carbon atoms .

Comparison with Similar Compounds

2-Heptene, 6-bromo-2-methyl- can be compared with other brominated alkenes such as:

The uniqueness of 2-Heptene, 6-bromo-2-methyl- lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

6-bromo-2-methylhept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-7(2)5-4-6-8(3)9/h5,8H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMQRNMIZZTUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471678
Record name 2-Heptene, 6-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4434-77-9
Record name 6-Bromo-2-methyl-2-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4434-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptene, 6-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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